Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate
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Overview
Description
Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is an organic compound with a complex structure that includes an amino group, a methyl group, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a suitable aldehyde and an amine, followed by esterification and other functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts like cerium ammonium nitrate can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
Uniqueness
Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
798555-63-2 |
---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate |
InChI |
InChI=1S/C14H17NO3/c1-10(14(17)18-2)8-12(15)9-13(16)11-6-4-3-5-7-11/h3-7,9-10H,8,15H2,1-2H3 |
InChI Key |
ZPNOSIAWWAAVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=CC(=O)C1=CC=CC=C1)N)C(=O)OC |
Origin of Product |
United States |
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